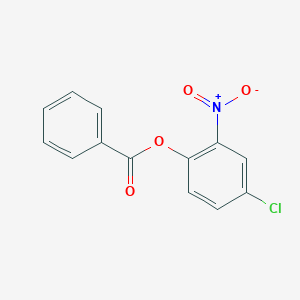

4-Chloro-2-nitrophenyl benzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H8ClNO4 |

|---|---|

Molecular Weight |

277.66g/mol |

IUPAC Name |

(4-chloro-2-nitrophenyl) benzoate |

InChI |

InChI=1S/C13H8ClNO4/c14-10-6-7-12(11(8-10)15(17)18)19-13(16)9-4-2-1-3-5-9/h1-8H |

InChI Key |

VATBFJSGHPZRDB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-nitrophenyl benzoate

This technical guide provides a comprehensive overview of 4-Chloro-2-nitrophenyl benzoate, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications and reaction mechanisms.

Core Data Presentation

For ease of reference and comparison, the fundamental quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 37593-94-5 | ChemicalBook[1] |

| Molecular Formula | C₁₃H₈ClNO₄ | PubChem[2] |

| Molecular Weight | 277.66 g/mol | PubChem[3] |

| Melting Point | 142-144 °C | ChemicalBook[4] |

| Boiling Point | 399.5 ± 25.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.316 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |

| Solubility | Insoluble in water. Soluble in organic co-solvents like DMSO and acetonitrile. | Benchchem[5] |

Experimental Protocols

The synthesis of this compound can be achieved through the esterification of 4-chloro-2-nitrophenol with benzoyl chloride. The following protocol is adapted from a similar synthesis of a related aromatic ester.[6][7]

Synthesis of 4-Chloro-2-nitrophenol (Precursor)

A method for the preparation of the precursor, 4-chloro-2-nitrophenol, involves the hydrolysis of 2,5-dichloronitrobenzene.[8][9] In a typical laboratory-scale synthesis, 2,5-dichloronitrobenzene is refluxed with an aqueous solution of sodium hydroxide.[8] The reaction mixture is then cooled, and the resulting sodium 4-chloro-2-nitrophenolate is acidified with hydrochloric acid to precipitate the 4-chloro-2-nitrophenol.[9] The crude product is then purified by filtration and recrystallization.[9]

Synthesis of this compound

Reactants:

-

4-chloro-2-nitrophenol

-

Benzoyl chloride

-

Triethylamine

-

Dry Tetrahydrofuran (THF)

-

Ethyl acetate

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Methanol

Procedure:

-

Dissolve 4-chloro-2-nitrophenol in a mixture of dry THF and triethylamine.

-

Add benzoyl chloride dropwise to the solution while stirring.

-

Continue stirring the reaction mixture at room temperature for two hours.

-

Pour the reaction mixture into cold water. An oily product should precipitate.

-

Allow the mixture to stand for two hours for the product to settle.

-

Decant the supernatant liquid.

-

Extract the product from the aqueous mixture using ethyl acetate.

-

Wash the organic layer with a 10% NaHCO₃ solution to neutralize and remove any unreacted benzoyl chloride and benzoic acid.[5]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from methanol to obtain pure this compound.[6][7]

Reaction Mechanisms and Signaling Pathways

Nucleophilic Acyl Substitution Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. This reaction is fundamental in organic chemistry for the formation of esters from acyl chlorides and alcohols (or phenols).

Caption: Nucleophilic acyl substitution pathway for the synthesis of this compound.

Microbial Degradation Pathway of a Related Compound

While specific signaling pathways for this compound are not extensively documented, the microbial degradation of the related compound, 2-chloro-4-nitrophenol (2C4NP), has been studied. This degradation proceeds via the 1,2,4-benzenetriol (BT) pathway in Gram-negative bacteria like Cupriavidus sp. CNP-8.[10] This pathway provides insight into the potential environmental fate and biological interactions of structurally similar compounds.

Caption: The 1,2,4-benzenetriol pathway for the microbial degradation of 2-chloro-4-nitrophenol.[10]

Potential Applications and Biological Relevance

Aromatic esters, including this compound, are recognized as valuable starting materials in the synthesis of various pharmaceutical compounds, notably those with pain-relieving and anti-inflammatory properties.[6][7] The reactivity of the ester linkage makes it a useful intermediate for creating more complex molecules. Additionally, related nitrophenyl esters are utilized in agrochemical synthesis for fungicides and herbicides.[5]

While direct evidence of the biological activity of this compound is limited, studies on similar compounds suggest potential for antimicrobial properties. For instance, various derivatives of nitrophenols have been investigated for their antibacterial activity.[11][12] Further research is warranted to explore the specific biological effects and potential therapeutic applications of this compound.

References

- 1. This compound | 37593-94-5 [chemicalbook.com]

- 2. (2-Nitrophenyl) 4-[[4-chloro-1-(4-ethoxycarbonylphenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate | C26H18ClN3O8 | CID 1709206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitrophenyl 3-chlorobenzoate | C13H8ClNO4 | CID 8108310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-NITROPHENYL BENZOATE | 959-22-8 [amp.chemicalbook.com]

- 5. 4-Nitrophenyl benzoate | 959-22-8 | Benchchem [benchchem.com]

- 6. 4-Nitrophenyl 2-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sciencemadness Discussion Board - Synthesis of 4-chloro-2-nitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]

- 10. Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: 4-Chloro-2-nitrophenyl benzoate (CAS No. 37593-94-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-nitrophenyl benzoate, with the CAS number 37593-94-5, is an aromatic ester of significant interest in synthetic organic chemistry.[1] Its structure, featuring a chlorinated and nitrated phenyl ring esterified with benzoic acid, suggests its utility as a versatile intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its potential applications in the field of drug development and scientific research.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 37593-94-5 | [1] |

| Molecular Formula | C₁₃H₈ClNO₄ | Inferred from name |

| Molecular Weight | 277.66 g/mol | Calculated |

| Synonyms | (4-chloro-2-nitrophenyl) benzoate, (4-chloro-2-nitro-phenyl) benzoate | [2] |

| Physical State | Solid (presumed) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis

Experimental Protocol: Synthesis of this compound

This protocol is based on the known reactions of similar aromatic esters.

Materials:

-

4-Chloro-2-nitrophenol

-

Benzoyl chloride

-

Triethylamine or Pyridine (as a base)

-

Anhydrous dichloromethane or Tetrahydrofuran (THF) (as a solvent)

-

Sodium bicarbonate (for washing)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-nitrophenol (1 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Acylating Agent: Slowly add benzoyl chloride (1.05 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Data (Predicted)

While specific spectral data for this compound is not available, the expected NMR, IR, and MS characteristics can be predicted based on its structure and data from analogous compounds.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons from the benzoate and the 4-chloro-2-nitrophenyl rings. |

| ¹³C NMR | Carbonyl carbon of the ester, aromatic carbons. |

| IR Spectroscopy | Strong C=O stretching vibration for the ester, C-NO₂ stretching vibrations, C-Cl stretching vibration, and C-H stretching and bending vibrations for the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Applications in Research and Drug Development

Aromatic esters, particularly those containing nitro groups, are valuable intermediates in organic synthesis. The nitro group can be readily reduced to an amine, which can then be further functionalized. The ester linkage can be hydrolyzed to provide a carboxylic acid and a phenol.

Synthetic Intermediate

This compound can serve as a precursor for the synthesis of various more complex molecules. The presence of the chloro and nitro substituents on one of the phenyl rings allows for a range of chemical transformations.

The general utility of this compound as a synthetic intermediate is illustrated in the following workflow diagram.

Caption: Synthetic utility of this compound.

Potential in Drug Discovery

The structural motifs present in this compound are found in various pharmacologically active compounds. The ability to selectively modify the different parts of the molecule makes it a valuable starting material for the synthesis of libraries of compounds for screening in drug discovery programs. For instance, the reduction of the nitro group to an amine, followed by acylation or alkylation, can lead to a diverse range of amides and amines for biological evaluation.

Safety and Handling

A complete safety profile for this compound is not available. However, based on its structure, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate. While detailed experimental data for this specific molecule is sparse, its properties and reactivity can be inferred from closely related compounds. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further research into the specific reactivity and biological activity of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to 4-Chloro-2-nitrophenyl benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-nitrophenyl benzoate, including its chemical structure, properties, a proposed synthesis protocol, and the characteristics of its precursors. Due to the limited availability of direct experimental data for this specific compound, this guide also furnishes detailed information on its key reactants and a proposed experimental workflow based on established chemical principles.

Chemical Structure and Identification

This compound is an aromatic ester. Its structure consists of a benzoate group attached to a 4-chloro-2-nitrophenyl moiety.

-

IUPAC Name: this compound

-

CAS Number: 37593-94-5

-

Molecular Formula: C₁₃H₈ClNO₄

-

Molecular Weight: 277.66 g/mol

-

Canonical SMILES: C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)--INVALID-LINK--[O-]

-

InChI Key: SGHZVNROSVVDTF-UHFFFAOYSA-N

Physicochemical Properties

Proposed Synthesis: Esterification of 4-Chloro-2-nitrophenol

A plausible and common method for the synthesis of this compound is the esterification of 4-chloro-2-nitrophenol with benzoyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of the phenol attacks the carbonyl carbon of the acyl chloride.

The logical relationship for this synthesis is outlined below:

Caption: Proposed reaction scheme for the synthesis of this compound.

A summary of the key properties of the reactants is provided in the tables below.

Table 1: Properties of 4-Chloro-2-nitrophenol

| Property | Value |

| CAS Number | 89-64-5 |

| Molecular Formula | C₆H₄ClNO₃ |

| Molecular Weight | 173.55 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 85-88 °C |

| Boiling Point | 242.5 °C (Predicted) |

| Solubility | Soluble in ethanol, ether, chloroform; insoluble in water. |

Table 2: Properties of Benzoyl Chloride

| Property | Value |

| CAS Number | 98-88-4 |

| Molecular Formula | C₇H₅ClO |

| Molecular Weight | 140.57 g/mol |

| Appearance | Colorless fuming liquid with a pungent odor. |

| Melting Point | -1 °C |

| Boiling Point | 197.2 °C |

| Density | 1.21 g/cm³ |

| Solubility | Decomposes in water and alcohol; soluble in ether, chloroform, benzene. |

Proposed Experimental Protocol for Synthesis

The following is a proposed experimental protocol for the synthesis of this compound. This protocol is adapted from the established synthesis of a similar isomer, 4-nitrophenyl 2-chlorobenzoate.

Objective: To synthesize this compound via esterification of 4-chloro-2-nitrophenol with benzoyl chloride.

Materials:

-

4-Chloro-2-nitrophenol

-

Benzoyl chloride

-

Triethylamine (or another suitable base, e.g., pyridine)

-

Dry tetrahydrofuran (THF) or Dichloromethane (DCM)

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Methanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve a specific molar amount of 4-chloro-2-nitrophenol in dry THF. Add an equimolar amount of triethylamine to the solution. The triethylamine acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide, and to neutralize the HCl byproduct.

-

Addition of Benzoyl Chloride: Cool the flask in an ice bath. Add an equimolar amount of benzoyl chloride dropwise to the stirred solution using a dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Pour the reaction mixture into cold water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic layer with 10% NaHCO₃ solution to remove any unreacted benzoyl chloride and benzoic acid.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the purified this compound.

-

-

Characterization: The final product should be characterized by techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

The experimental workflow can be visualized as follows:

Technical Guide: Synthesis of 4-Chloro-2-nitrophenyl benzoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of a proposed synthetic pathway for 4-Chloro-2-nitrophenyl benzoate. The synthesis is presented as a two-step process, beginning with the preparation of the key intermediate, 4-chloro-2-nitrophenol, followed by its esterification with benzoyl chloride. This guide includes detailed experimental protocols, tabulated data for the intermediate, and a proposed characterization framework for the final product. A complete workflow diagram is provided to visually represent the synthetic process.

Introduction

This compound is an aromatic ester. Aromatic esters of similar structures, such as nitrophenyl benzoates, serve as valuable intermediates in organic synthesis. They are often employed as precursors for the synthesis of more complex molecules, including pharmaceuticals, due to the ester linkage's susceptibility to cleavage and the potential for the nitro and chloro substituents to be involved in further chemical transformations. For instance, related nitrophenyl esters are used as starting materials for pain-relieving and anti-inflammatory drugs.[1] This guide outlines a logical and detailed synthetic route for this compound, based on established chemical principles.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process:

-

Synthesis of 4-Chloro-2-nitrophenol: This intermediate is prepared via the hydrolysis of 1,4-dichloro-2-nitrobenzene using sodium hydroxide. This reaction selectively replaces one chlorine atom with a hydroxyl group.

-

Esterification: The prepared 4-chloro-2-nitrophenol is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound, through a nucleophilic acyl substitution reaction.

Experimental Workflow

The following diagram illustrates the sequential workflow for the synthesis of this compound.

Caption: A two-step workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-nitrophenol

This protocol is adapted from the synthesis of 4-chloro-2-nitrophenol from 1,4-dichloro-2-nitrobenzene.[2]

Materials:

-

1,4-dichloro-2-nitrobenzene (0.25 mole, 48 g)

-

Sodium hydroxide solution (0.75 mole, 86 g of a stock solution)

-

Water (600 ml)

-

Concentrated hydrochloric acid

-

Dilute salt solution

Equipment:

-

Autoclave with a stirrer

-

Heating mantle or oil bath

-

Filtration apparatus

-

Beakers and standard laboratory glassware

Procedure:

-

A mixture of 1,4-dichloro-2-nitrobenzene (48 g), sodium hydroxide solution (86 g), and water (600 ml) is placed in an autoclave equipped with a stirrer.

-

The mixture is heated with vigorous stirring for approximately 15 hours at an internal temperature of 145°C. The pressure should remain below 3 atmospheres.

-

After cooling, the autoclave will contain a red crystalline paste of the sodium salt of 4-chloro-2-nitrophenol.

-

The crystals are separated by filtration and washed with a dilute salt solution.

-

The collected crystals are then dissolved in about 500 ml of boiling water.

-

The hot solution is filtered to remove any insoluble material and then strongly acidified with concentrated hydrochloric acid.

-

The mixture is cooled thoroughly to allow the coarsely crystalline 4-chloro-2-nitrophenol to precipitate.

-

The light-yellow precipitate is filtered, washed with cold water, and dried at room temperature.

Step 2: Synthesis of this compound

This protocol is adapted from a general procedure for the acylation of nitrophenols.[1][3]

Materials:

-

4-Chloro-2-nitrophenol (1 equivalent)

-

Benzoyl chloride (1 equivalent)

-

Triethylamine (1.1 equivalents)

-

Dry Tetrahydrofuran (THF)

-

Ethyl acetate

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Methanol (for recrystallization)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-chloro-2-nitrophenol in dry THF in a round-bottom flask.

-

Add triethylamine to the solution to act as a base.

-

Add benzoyl chloride dropwise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for approximately two hours.

-

Pour the reaction mixture into cold water to quench the reaction. An oily product should separate.

-

Allow the mixture to stand for two hours, then extract the product with ethyl acetate.

-

Wash the organic layer with a 10% NaHCO₃ solution to remove any unreacted benzoyl chloride and acid byproducts, followed by a wash with water.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator.

-

Recrystallize the crude product from methanol to obtain pure this compound.

Data Presentation

Quantitative data for the synthesis and characterization of the intermediate and final product are summarized below.

Table 1: Quantitative Data for the Synthesis of 4-Chloro-2-nitrophenol

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 1,4-dichloro-2-nitrobenzene | [2] |

| Yield | ~85% | [2] |

| Melting Point | 87-88°C | [2] |

| Appearance | Light yellow crystalline solid |[2][4] |

Table 2: Proposed Characterization Data for this compound The following data should be determined experimentally upon synthesis of the final product.

| Analysis | Expected Data Type |

| Yield | % |

| Melting Point | °C |

| Appearance | Crystalline Solid |

| ¹H NMR (CDCl₃) | Chemical shifts (δ, ppm), multiplicity, coupling constants (J, Hz) |

| ¹³C NMR (CDCl₃) | Chemical shifts (δ, ppm) for all unique carbons |

| FT-IR (KBr) | Wavenumbers (cm⁻¹) for key functional groups (C=O, C-O, NO₂) |

| Mass Spec (MS) | m/z for the molecular ion [M]⁺ |

References

An In-depth Technical Guide on the Reaction Mechanisms of 4-Chloro-2-nitrophenyl benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the synthesis and reactivity of 4-chloro-2-nitrophenyl benzoate, a molecule of interest in organic synthesis and drug development. The core focus is on the mechanistic pathways governing its formation and subsequent transformations, including nucleophilic acyl substitution, nucleophilic aromatic substitution, and hydrolysis. This document consolidates experimental protocols, quantitative data, and visual representations of reaction mechanisms to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Introduction

This compound belongs to the class of activated esters, characterized by the presence of electron-withdrawing groups on the phenyl leaving group. This activation renders the ester susceptible to nucleophilic attack, making it a useful intermediate in various organic transformations. Understanding the intricate reaction mechanisms of this compound is pivotal for its effective utilization in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide delves into the key reactions involving this compound, providing detailed mechanistic insights and practical experimental details.

Synthesis of this compound

The primary route for the synthesis of this compound is the esterification of 4-chloro-2-nitrophenol with benzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The synthesis involves the attack of the phenoxide ion (generated from 4-chloro-2-nitrophenol in the presence of a base) on the electrophilic carbonyl carbon of benzoyl chloride. This addition forms a tetrahedral intermediate, which then collapses to expel the chloride ion, yielding the final ester product. The presence of a base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction and to facilitate the formation of the more nucleophilic phenoxide.

Caption: Synthesis of this compound via Nucleophilic Acyl Substitution.

Experimental Protocol (Adapted from a similar synthesis)

A detailed experimental protocol for a closely related compound, 4-nitrophenyl 2-chlorobenzoate, can be adapted for the synthesis of the title compound[1].

Materials:

-

4-Chloro-2-nitrophenol

-

Benzoyl chloride

-

Triethylamine

-

Dry Tetrahydrofuran (THF)

-

Ethyl acetate

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Methanol

Procedure:

-

Dissolve 4-chloro-2-nitrophenol in a mixture of dry THF and triethylamine.

-

Add benzoyl chloride dropwise to the solution while stirring at room temperature.

-

Continue stirring the reaction mixture for two hours at room temperature.

-

Pour the reaction mixture into cold water. An oily product should separate.

-

Allow the mixture to stand for two hours for the product to settle.

-

Decant the supernatant liquid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with a 10% NaHCO₃ solution to remove any unreacted benzoyl chloride and acid impurities.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from methanol to obtain pure this compound.

Quantitative Data

| Parameter | Value (for 4-nitrophenyl 2-chlorobenzoate) | Reference |

| Yield | 78% | [1] |

| Melting Point | 416–418 K | [1] |

Reactivity of this compound

This compound can undergo several key reactions, primarily involving nucleophilic attack at two different sites: the ester carbonyl carbon and the aromatic carbon bearing the chloro substituent.

Aminolysis and Hydrolysis (Nucleophilic Acyl Substitution)

The ester linkage in this compound is susceptible to cleavage by nucleophiles such as amines (aminolysis) and water/hydroxide ions (hydrolysis).

Kinetic studies on the aminolysis of this compound with cyclic secondary amines suggest that the reaction can proceed through either a concerted or a stepwise mechanism, depending on the reaction conditions and the nucleophile's basicity.[2]

-

Stepwise Mechanism: This pathway involves the initial nucleophilic attack on the carbonyl carbon to form a zwitterionic tetrahedral intermediate. The rate-determining step can be either the formation of this intermediate or its subsequent breakdown to products. A downward-curving Brønsted-type plot is indicative of a change in the rate-determining step.[2]

-

Concerted Mechanism: In this mechanism, the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state. A linear Brønsted-type plot is often observed for concerted reactions.[2]

The instability of the zwitterionic tetrahedral intermediate in certain solvents, like acetonitrile, can favor a concerted mechanism.[2]

Caption: Stepwise vs. Concerted Mechanism for the Aminolysis of this compound.

The hydrolysis of nitrophenyl esters can be conveniently monitored spectrophotometrically by measuring the formation of the colored nitrophenolate ion in basic solutions.

Materials:

-

This compound

-

Buffer solutions of desired pH

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Prepare a series of buffer solutions with varying pH.

-

Initiate the hydrolysis reaction by adding a small aliquot of the ester stock solution to the buffer solution in a cuvette.

-

Immediately place the cuvette in a temperature-controlled spectrophotometer.

-

Monitor the increase in absorbance at the λmax of the 4-chloro-2-nitrophenolate ion over time.

-

The pseudo-first-order rate constant (k_obs) can be determined from the slope of the plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.

Kinetic data for the aminolysis of this compound with cyclic secondary amines has been reported. The Brønsted-type plot for these reactions is linear with a β value of 0.69, which is considered an upper limit for reactions proceeding through a concerted mechanism.[2] For reactions that proceed through a stepwise mechanism, a downward-curving Brønsted-type plot is observed, with β₁ = 0.85 and β₂ = 0.24, indicating a change in the rate-determining step.[2]

| Reaction | β value | Mechanism | Reference |

| Aminolysis with cyclic secondary amines (concerted) | 0.69 | Concerted | [2] |

| Aminolysis with cyclic secondary amines (stepwise) | β₁ = 0.85, β₂ = 0.24 | Stepwise | [2] |

Nucleophilic Aromatic Substitution (SNA_r)

The presence of the electron-withdrawing nitro group ortho and para to the chlorine atom on the phenyl ring activates the molecule for nucleophilic aromatic substitution (SNA_r).

The SNA_r mechanism involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which is crucial for its stabilization. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA_r) on this compound.

Conclusion

This compound is a versatile molecule whose reactivity is governed by well-defined mechanistic principles. Its synthesis via nucleophilic acyl substitution provides an efficient route to this activated ester. The subsequent reactions, including aminolysis, hydrolysis, and nucleophilic aromatic substitution, offer a range of possibilities for synthetic transformations. A thorough understanding of the underlying mechanisms, as detailed in this guide, is essential for harnessing the full potential of this compound in research, drug discovery, and industrial applications. The provided experimental frameworks and data serve as a practical foundation for further investigation and application.

References

physical and chemical properties of 4-Chloro-2-nitrophenyl benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-nitrophenyl benzoate is a chemical compound with the molecular formula C₁₃H₈ClNO₄. It belongs to the class of aromatic esters, specifically a benzoate ester containing a chloro and a nitro substituent on the phenyl ring. This guide provides a comprehensive overview of its physical and chemical properties, available experimental data, and potential areas of interest for research and development. While specific experimental protocols and biological pathway involvements for this exact molecule are not extensively documented in publicly available literature, this guide consolidates the known information and provides logical extrapolations based on related compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties for this compound is presented below. It is important to note that while some data is available for the specific CAS number 37593-94-5, other properties are inferred from closely related isomers and analogs due to a lack of direct experimental data for the target compound.

| Property | Value | Source |

| CAS Number | 37593-94-5 | [1] |

| Molecular Formula | C₁₃H₈ClNO₄ | [2] |

| Molecular Weight | 277.66 g/mol | [2] |

| Melting Point | Not available. For the related isomer 4-nitrophenyl benzoate, the melting point is 142-144 °C. | [3] |

| Boiling Point | Not available. For the related isomer 4-nitrophenyl benzoate, the predicted boiling point is 399.5 °C at 760 mmHg. | [3] |

| Solubility | Not available. The related isomer 4-nitrophenyl benzoate is reported to be insoluble in water. | [4] |

| Appearance | Not available. Related aromatic nitro compounds are often crystalline solids. |

Synthesis and Reactivity

Synthesis

A plausible synthesis for this compound would involve the reaction of 4-chloro-2-nitrophenol with benzoyl chloride . The reaction would likely be carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a tertiary amine base like triethylamine to neutralize the hydrochloric acid byproduct.

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Reactivity

The reactivity of this compound is influenced by the electron-withdrawing nature of the nitro and chloro groups on the phenyl ring of the alcohol moiety. These groups make the ester susceptible to nucleophilic attack.

Kinetic studies on the aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates with cyclic secondary amines have been reported. The Brønsted-type plot for the reaction of this compound with a series of cyclic secondary amines curves downward, which suggests a change in the rate-determining step of the reaction depending on the basicity of the amine.[5] This indicates that the reaction likely proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate.[5] The instability of this intermediate in certain solvents can influence the reaction to proceed through a concerted mechanism.[5]

Aminolysis Reaction Mechanism:

Caption: Generalized mechanism for the aminolysis of this compound.

Spectral Data

-

¹H NMR: Aromatic protons would appear as multiplets in the downfield region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling constants would be influenced by the positions and electronic effects of the chloro and nitro groups.

-

¹³C NMR: Aromatic carbons would resonate in the range of 120-150 ppm. The carbonyl carbon of the ester group would be expected to appear further downfield, typically around 160-170 ppm.

-

IR Spectroscopy: Characteristic absorption bands would include those for the C=O stretch of the ester (around 1730-1750 cm⁻¹), C-O stretching of the ester (around 1200-1300 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (277.66 g/mol ). Fragmentation patterns would likely involve the cleavage of the ester bond, leading to fragments corresponding to the benzoyl cation and the 4-chloro-2-nitrophenoxide radical anion.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Its precursor, 4-chloro-2-nitrophenol, is known to be a compound of environmental concern due to its potential toxicity.

Given that many benzoate esters and nitroaromatic compounds exhibit biological activity, this compound could be a candidate for screening in various biological assays. Its reactivity towards nucleophiles suggests it could potentially act as an acylating agent, which might be relevant in a biological context. However, without experimental data, any discussion of its biological role remains speculative.

Conclusion

This compound is a compound for which detailed experimental data is sparse in publicly accessible scientific literature. Its physical and chemical properties can be reasonably inferred from its structure and comparison with related compounds. The synthesis is expected to be achievable through standard esterification procedures. The presence of electron-withdrawing groups suggests a notable reactivity towards nucleophiles, which has been partially explored in kinetic studies. Further research is required to fully characterize this molecule, including the determination of its precise physical properties, the acquisition of detailed spectral data, and the investigation of its potential biological activities. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and similar compounds.

References

An In-depth Technical Guide to 4-Chloro-2-nitrophenyl benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-nitrophenyl benzoate, a molecule of interest in medicinal chemistry. This document consolidates available data on its synthesis, physicochemical properties, and potential biological activities, offering a valuable resource for researchers in drug discovery and development.

Core Concepts

This compound is an aromatic ester containing a benzoyl group attached to a 4-chloro-2-nitrophenoxy moiety. Its structure suggests potential for biological activity, drawing parallels with other benzoate esters and nitroaromatic compounds that exhibit a range of pharmacological effects. The electron-withdrawing nature of the nitro and chloro substituents on the phenyl ring influences the reactivity of the ester bond, making it a subject of interest for studies on reaction kinetics and mechanisms.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its fundamental properties can be inferred from its structure and data available for related compounds.

| Property | Value | Reference |

| CAS Number | 37593-94-5 | [1][2] |

| Molecular Formula | C₁₃H₈ClNO₄ | [3] |

| Molecular Weight | 277.66 g/mol | [3] |

| Appearance | Not specified; likely a solid at room temperature. | |

| Melting Point | Not specified. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the esterification of 4-chloro-2-nitrophenol with benzoyl chloride. This reaction typically proceeds via nucleophilic acyl substitution.

Synthesis of 4-Chloro-2-nitrophenol (Precursor)

A common method for synthesizing the precursor, 4-chloro-2-nitrophenol, involves the hydrolysis of 1,4-dichloro-2-nitrobenzene.

Experimental Protocol:

-

A mixture of 48 grams (0.25 mole) of 1,4-dichloro-2-nitrobenzene, 86 grams (0.75 mole) of sodium hydroxide solution, and 600 ml of water is placed in an autoclave equipped with a stirrer.

-

The mixture is heated with vigorous stirring for 15 hours at an internal temperature of 145°C.

-

After cooling, the resulting crystalline sodium salt of 4-chloro-2-nitrophenol is collected by filtration and washed with a dilute salt solution.

-

The crystals are then dissolved in approximately 500 ml of boiling water.

-

The hot solution is filtered and then strongly acidified with concentrated hydrochloric acid.

-

Upon cooling, the precipitated 4-chloro-2-nitrophenol is filtered, washed with cold water, and dried. This method yields a light yellow crystalline product.[4]

Synthesis of this compound

While a specific detailed protocol for the title compound is not available, a general procedure based on the synthesis of a similar compound, 4-formyl-2-nitrophenyl 2-chlorobenzoate, can be adapted.

Proposed Experimental Protocol:

-

To a solution of 4-chloro-2-nitrophenol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine (1.1 equivalents) and stir at room temperature.

-

Slowly add benzoyl chloride (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Spectroscopic Data

No specific NMR, IR, or Mass Spectrometry data for this compound (CAS 37593-94-5) were found in the reviewed literature. However, data for the precursor, 4-chloro-2-nitrobenzoic acid, and a related isomer, 4-chlorobenzoic acid, 4-nitrophenyl ester, are available and can serve as a reference for characterization.

Table of Spectroscopic Data for Related Compounds:

| Compound | 1H NMR | 13C NMR | IR (cm-1) | Mass Spec (m/z) | Reference |

| 4-Chloro-2-nitrobenzoic acid | Available | Available | Available | Top Peak: 201 | [5][6][7] |

| 4-Chlorobenzoic acid, 4-nitrophenyl ester | Available | Available | Available | Top Peak: 139 | [8] |

Potential Biological Activities and Mechanism of Action

While direct biological studies on this compound are limited, the structural motifs present in the molecule suggest potential for analgesic and anti-inflammatory activities. Many benzoate esters and compounds containing nitro and chloro substitutions on aromatic rings are known to possess a wide range of pharmacological properties.

Anti-inflammatory and Analgesic Potential

The anti-inflammatory and analgesic effects of novel compounds are often evaluated through a series of in vitro and in vivo assays.

Key Experimental Assays:

-

Cyclooxygenase (COX) Inhibition Assay: This in vitro assay measures the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation and pain. A common method involves quantifying the production of prostaglandins, such as PGF2α, from arachidonic acid in the presence of the test compound.[1][9]

-

Cytokine Release Assays (TNF-α and IL-6): Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory cascade. Enzyme-Linked Immunosorbent Assays (ELISA) are used to measure the levels of these cytokines in cell culture supernatants or biological fluids after treatment with the test compound.[10]

-

In Vivo Analgesic and Anti-inflammatory Models: Animal models such as the carrageenan-induced paw edema test and the acetic acid-induced writhing test are commonly used to assess the in vivo anti-inflammatory and analgesic efficacy of new chemical entities.[11]

Conclusion

This compound presents an interesting scaffold for further investigation in the field of medicinal chemistry. While comprehensive data on this specific molecule is currently sparse, this guide provides a foundational understanding based on available information for related compounds and standard methodologies. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and therapeutic potential. The detailed experimental protocols provided for key assays offer a roadmap for researchers to explore the analgesic and anti-inflammatory properties of this and other novel chemical entities.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 37593-94-5 [chemicalbook.com]

- 3. 4-Chlorobenzoic acid, 4-nitrophenyl ester | C13H8ClNO4 | CID 253657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. abcam.com [abcam.com]

- 9. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]

- 10. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to 4-Chloro-2-nitrophenyl benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of 4-Chloro-2-nitrophenyl benzoate, including its chemical and physical properties, a detailed synthesis protocol, and its known reactivity. This document is intended to serve as a valuable resource for professionals in research and development.

Core Chemical and Physical Properties

| Property | Value | Source/Citation |

| IUPAC Name | This compound | N/A |

| CAS Number | 37593-94-5 | [1] |

| Molecular Formula | C₁₃H₈ClNO₄ | [1] |

| Molecular Weight | 277.66 g/mol | [2] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of 4-chloro-2-nitrophenol with benzoyl chloride. The reaction is typically carried out in an anhydrous ether solvent, using triethylamine as a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

Materials:

-

4-chloro-2-nitrophenol

-

Benzoyl chloride

-

Anhydrous diethyl ether

-

Triethylamine

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-2-nitrophenol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Add an equimolar amount of triethylamine to the solution and stir for 10-15 minutes at room temperature.

-

Slowly add an equimolar amount of benzoyl chloride dropwise to the stirred solution. The reaction is exothermic, and the temperature should be monitored.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Upon completion, a precipitate of triethylamine hydrochloride will have formed. Filter the reaction mixture to remove the salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound using column chromatography on silica gel, typically with a hexane-ethyl acetate gradient, to yield the pure product.

-

The purity of the final product can be confirmed by ¹H and ¹³C NMR spectroscopy.

Synthesis Workflow Diagram

Reactivity and Reaction Mechanisms

This compound has been the subject of kinetic studies to investigate its reactivity, particularly in nucleophilic substitution reactions.

Hydrazinolysis

The reactions of this compound and its substituted analogues with hydrazine have been studied. These reactions proceed via a nucleophilic acyl substitution mechanism. The rate of the reaction is influenced by the electronic nature of the substituents on the benzoyl moiety. A linear Brønsted-type plot for the reaction of this compound with primary amines suggests a stepwise mechanism where the expulsion of the leaving group is the rate-determining step.

Aminolysis with Cyclic Secondary Amines

Kinetic studies of the aminolysis of this compound with a series of cyclic secondary amines have also been conducted. The Brønsted-type plot for these reactions shows a downward curve, which implies a change in the rate-determining step (RDS) from the breakdown of the tetrahedral intermediate to its formation as the basicity of the amine increases.

Reaction Mechanism Diagram

Biological Activity and Applications

Currently, there is no specific information available in the reviewed scientific literature regarding the biological activity or industrial applications of this compound. However, the reactivity of the ester linkage, particularly with nucleophiles, suggests its potential as a reagent in biochemical studies or as a building block in the synthesis of more complex molecules. The biological activities of structurally related nitroaromatic and benzoate compounds are areas of active research, and future studies may elucidate the potential applications of this specific molecule. For instance, various nitrobenzoate derivatives have been investigated for their antimicrobial and herbicidal properties.

Conclusion

This compound is a chemical compound for which a reliable synthesis protocol exists. Its reactivity has been explored in the context of nucleophilic acyl substitution reactions, providing insights into its reaction mechanisms. While specific physical properties and biological applications are not yet well-documented, its chemical structure suggests potential for further investigation in various fields of chemistry and drug development. This guide provides a foundational understanding of this compound based on the currently available scientific data.

References

A Comprehensive Technical Guide to 4-Chloro-2-nitrophenyl benzoate

For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-nitrophenyl benzoate is a versatile chemical intermediate recognized for its role as an activated acylating agent in organic synthesis. Its structure, featuring a benzoyl group attached to a 4-chloro-2-nitrophenoxy moiety, renders the carbonyl carbon highly susceptible to nucleophilic attack. The electron-withdrawing nature of the nitro and chloro substituents on the phenoxy ring makes the 4-chloro-2-nitrophenoxide an excellent leaving group.

This property is leveraged in the synthesis of a wide range of more complex molecules, including amides, esters, and other carbonyl derivatives. Consequently, this compound and its analogues serve as valuable precursors in the development of pharmaceuticals, particularly pain-relieving and anti-inflammatory drugs, as well as in the agrochemical industry.[1][2] This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, tailored for professionals in chemical research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, application in synthesis, and analytical identification.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 37593-94-5 | [3] |

| Molecular Formula | C₁₃H₈ClNO₄ | [4] |

| Molecular Weight | 277.66 g/mol | [4] |

| Appearance | Inferred to be a cream or white to off-white crystalline solid | [5][6] |

| Melting Point | 142 - 144 °C (for the related isomer 4-nitrophenyl benzoate) | [5][6] |

| Solubility | Insoluble in water; soluble in organic solvents like THF and ethyl acetate. | [1][5] |

Synthesis of this compound

The most common and direct method for synthesizing this compound is the esterification of 4-chloro-2-nitrophenol with benzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the phenol attacks the carbonyl carbon of the acid chloride.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Esterification

The following protocol is adapted from established procedures for synthesizing analogous aromatic esters.[1][7]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-chloro-2-nitrophenol (1.0 eq.) in dry tetrahydrofuran (THF). Add triethylamine (1.1 eq.) to act as a base and scavenger for the HCl byproduct.

-

Reaction: Cool the mixture in an ice bath. Add benzoyl chloride (1.05 eq.) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Pour the reaction mixture into cold water to precipitate the crude product. If an oily product forms, allow it to stand until it solidifies or proceed with extraction.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with a 10% sodium bicarbonate (NaHCO₃) solution to remove unreacted benzoyl chloride and any acidic impurities, followed by a wash with brine.[1][7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude solid from a suitable solvent, such as methanol or ethanol, to yield the purified this compound.

Chemical Reactivity and Mechanism

The primary mode of reactivity for this compound is nucleophilic acyl substitution . The ester's carbonyl group is highly activated towards nucleophilic attack due to the potent electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups on the attached phenyl ring. This enhances the electrophilicity of the carbonyl carbon and stabilizes the subsequent 4-chloro-2-nitrophenoxide leaving group.

Kinetic studies on the aminolysis of related 4-chloro-2-nitrophenyl X-substituted-benzoates show that the reaction can proceed through either a concerted mechanism or a stepwise mechanism involving a zwitterionic tetrahedral intermediate.[8] The specific pathway is influenced by the solvent and the basicity of the attacking nucleophile.[8]

Caption: General mechanism for nucleophilic acyl substitution.

Key reactions include:

-

Aminolysis: Reaction with primary or secondary amines to form amides. This is fundamental in peptide synthesis.[8]

-

Hydrolysis: Reaction with water (often base-catalyzed) to yield benzoic acid and 4-chloro-2-nitrophenol.

-

Transesterification: Reaction with another alcohol or phenol in the presence of a catalyst to form a different ester.[9]

Applications in Research and Drug Development

The utility of this compound stems from its function as an efficient benzoylating agent, enabling the introduction of the benzoyl moiety into various molecular scaffolds.

Caption: Application pathways for this compound.

-

Pharmaceutical Synthesis: Aromatic esters like this compound are valuable starting materials for synthesizing drugs, including those with pain-relieving and anti-inflammatory properties.[1][7] The benzoyl group is a common structural motif in many active pharmaceutical ingredients (APIs).

-

Peptide Synthesis: The related 4-nitrophenyl esters are widely used as activated esters to facilitate amide bond formation in peptide synthesis.[2] The clean reaction and good leaving group properties allow for efficient coupling of amino acids.

-

Agrochemical Intermediates: It can serve as a precursor in the manufacturing of fungicides and herbicides, where the final active compound contains a benzoyl structure.[2]

-

Mechanistic Studies: Due to its well-defined reactivity, it is an excellent substrate for kinetic and mechanistic studies of nucleophilic acyl substitution reactions, helping to elucidate the finer points of reaction pathways (e.g., concerted vs. stepwise mechanisms).[8]

Spectral Data

| Data Type | Expected Characteristics | Reference(s) |

| ¹H NMR | Signals expected in the aromatic region (~7.4-8.4 ppm). The protons on the benzoyl ring would appear as a multiplet. The three protons on the 4-chloro-2-nitrophenyl ring would appear as distinct doublets and a doublet of doublets, shifted downfield due to the electron-withdrawing Cl and NO₂ groups. | [10] |

| ¹³C NMR | A signal for the carbonyl carbon is expected around 163-165 ppm. Aromatic carbons would appear in the 120-155 ppm range. The carbon attached to the nitro group and the carbon attached to the ester oxygen would be significantly shifted. | [4] |

| IR (Infrared) | A strong characteristic absorption band for the ester carbonyl (C=O) stretch is expected around 1740-1760 cm⁻¹. Strong peaks for the C-O stretch (~1200-1300 cm⁻¹) and for the nitro group (N-O) asymmetric and symmetric stretches (~1530 cm⁻¹ and ~1350 cm⁻¹) would also be present. | [11] |

| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the exact mass (277.01 for C₁₃H₈³⁵ClNO₄) would be observed. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~1/3 the intensity of M⁺) would be a key identifier. Fragmentation would likely show peaks for the benzoyl cation ([C₆H₅CO]⁺ at m/z 105) and the 4-chloro-2-nitrophenoxide fragment. | [4] |

Conclusion

This compound is a synthetically important molecule whose value lies in its predictable and efficient reactivity as a benzoylating agent. The strategic placement of electron-withdrawing groups activates the ester for nucleophilic substitution, making it an ideal intermediate for constructing complex molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective application in modern organic chemistry and drug development.

References

- 1. 4-Nitrophenyl 2-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Nitrophenyl benzoate | 959-22-8 | Benchchem [benchchem.com]

- 3. This compound | 37593-94-5 [chemicalbook.com]

- 4. 4-Nitrophenyl 3-chlorobenzoate | C13H8ClNO4 | CID 8108310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 4-NITROPHENYL BENZOATE CAS#: 959-22-8 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Benzoic acid, 4-nitrophenyl ester | C13H9NO4 | CID 70396 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Chloro-2-nitrophenyl benzoate as a Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-nitrophenyl benzoate is a chromogenic substrate designed for the continuous monitoring of esterase and lipase activity. As a member of the p-nitrophenyl (pNP) ester family of substrates, its enzymatic hydrolysis yields a distinctively colored product, 4-chloro-2-nitrophenol, which allows for the convenient spectrophotometric quantification of enzyme kinetics. The substitution pattern on the phenyl rings influences the substrate's reactivity and specificity, making it a valuable tool for characterizing novel hydrolytic enzymes and for high-throughput screening of potential inhibitors in drug discovery.

The core principle of this assay lies in the enzymatic cleavage of the ester bond in this compound. This reaction releases 4-chloro-2-nitrophenol, a chromophore that absorbs light in the visible spectrum, leading to a measurable increase in absorbance over time. This direct relationship between product formation and color change provides a simple and robust method for determining enzyme activity.

Principle of the Assay

The enzymatic assay using this compound is based on the hydrolysis of the ester linkage by an esterase or lipase. The reaction produces benzoate and 4-chloro-2-nitrophenol. The released 4-chloro-2-nitrophenolate ion exhibits a distinct yellow color under alkaline or neutral conditions, with an absorbance maximum that can be monitored spectrophotometrically. The rate of formation of the colored product is directly proportional to the enzymatic activity under appropriate conditions.

Applications

-

Enzyme Characterization: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for various esterases and lipases.

-

High-Throughput Screening (HTS): Screening of compound libraries for potential inhibitors of specific lipases or esterases, which is crucial in drug development for conditions like obesity, hyperlipidemia, and cancer.

-

Proteomics and Functional Genomics: Identification and characterization of novel hydrolytic enzymes from various biological sources.

-

Biocatalyst Development: Evaluation of the activity and stability of immobilized enzymes and engineered biocatalysts for industrial applications.

Data Presentation: Kinetic Parameters of Related Substrates

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively available in the public domain, the following table summarizes kinetic data for the hydrolysis of structurally related para-substituted nitrophenyl benzoate esters by different enzymes. This data can serve as a valuable reference for estimating the potential reactivity of this compound and for designing initial experimental conditions.

| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| p-Nitrophenyl acetate | Porcine Liver Esterase | 0.2 - 0.5 | 100 - 150 | 7.5 - 8.0 | 25 - 37 |

| p-Nitrophenyl butyrate | Candida rugosa Lipase | 0.1 - 0.3 | 200 - 300 | 7.0 - 7.5 | 30 - 40 |

| p-Nitrophenyl palmitate | Pseudomonas Lipase | 0.05 - 0.15 | 50 - 80 | 8.0 - 9.0 | 37 - 50 |

| 4-Nitrophenyl 4-chlorobenzoate | Lipase | Not Reported | Not Reported | Not Reported | Not Reported |

Note: The kinetic parameters are highly dependent on the specific enzyme, buffer conditions, and assay temperature. The data presented here are approximate values from various literature sources and should be used as a guideline.

Experimental Protocols

General Workflow for Esterase/Lipase Activity Assay

Detailed Protocol for Esterase/Lipase Assay

This protocol provides a general framework for measuring esterase or lipase activity using this compound. Optimization of buffer pH, temperature, and substrate concentration is recommended for each specific enzyme.

Materials:

-

This compound

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

-

Organic solvent for substrate stock (e.g., DMSO or isopropanol)

-

Purified enzyme or biological sample containing the enzyme

-

Microplate reader or spectrophotometer capable of reading at the absorbance maximum of 4-chloro-2-nitrophenol (to be determined experimentally, typically around 400-420 nm)

-

96-well microplates or cuvettes

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

-

Working Buffer: Prepare the desired buffer at the optimal pH for the enzyme of interest.

-

Enzyme Solution: Dilute the enzyme to a suitable concentration in the working buffer. The optimal concentration should result in a linear rate of absorbance change over the desired time course.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

X µL of working buffer

-

Y µL of substrate stock solution (to achieve the desired final concentration, typically in the range of 0.1-1 mM)

-

-

Mix gently and pre-incubate the plate at the desired assay temperature for 5 minutes.

-

-

Initiation of Reaction:

-

Add Z µL of the diluted enzyme solution to each well to initiate the reaction. The final reaction volume is typically 100-200 µL.

-

For a blank control, add an equal volume of buffer instead of the enzyme solution.

-

-

Data Acquisition:

-

Immediately start monitoring the increase in absorbance at the predetermined wavelength (e.g., 410 nm) over time using a microplate reader.

-

Record readings at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

-

-

Calculation of Enzyme Activity:

-

Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * 10^6 where:

-

ΔAbs/min is the rate of change in absorbance per minute.

-

ε is the molar extinction coefficient of 4-chloro-2-nitrophenol at the specific pH and wavelength (to be determined experimentally).

-

l is the path length of the cuvette or the well (in cm).

-

-

Signaling Pathway Context

Esterases and lipases play crucial roles in a multitude of physiological and pathological processes. For instance, hormone-sensitive lipase (HSL) is a key enzyme in the mobilization of fatty acids from adipose tissue, a process regulated by hormonal signals.

In this context, this compound could be employed to screen for inhibitors of HSL or other lipases involved in lipid metabolism, which are potential targets for the treatment of metabolic disorders.

Conclusion

This compound is a versatile chromogenic substrate that offers a straightforward and continuous assay for a wide range of esterases and lipases. Its utility in enzyme characterization and inhibitor screening makes it a valuable tool for academic research and drug development. While specific kinetic data for this particular substrate is emerging, the well-established principles of p-nitrophenyl ester-based assays provide a solid foundation for its application. Researchers are encouraged to optimize the assay conditions for their specific enzyme of interest to ensure accurate and reproducible results.

Application Notes and Protocols for the Hydrolysis of 4-Chloro-2-nitrophenyl benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of benzoate esters is a fundamental reaction in organic chemistry with significant applications in drug metabolism, prodrug activation, and the synthesis of phenolic compounds. This document provides a detailed protocol for the hydrolysis of 4-Chloro-2-nitrophenyl benzoate, a compound featuring electron-withdrawing groups that influence its reactivity. The following procedures and data are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

The hydrolysis of phenyl esters, such as phenyl benzoate, is typically achieved by refluxing with a sodium hydroxide solution.[1] The presence of electron-withdrawing substituents, like the chloro and nitro groups on the phenyl leaving group of this compound, is expected to facilitate the nucleophilic attack on the carbonyl carbon, thereby increasing the rate of hydrolysis.[2][3] Kinetic studies on similar substituted phenyl benzoates have been extensively performed to understand the influence of these electronic effects.[4][5][6]

Reaction Principle

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield sodium benzoate and 4-chloro-2-nitrophenoxide. Subsequent acidification of the reaction mixture protonates the phenoxide and benzoate to yield 4-chloro-2-nitrophenol and benzoic acid.

Experimental Protocols

Materials and Reagents

-

This compound

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol or Methanol (for recrystallization)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separating funnel, beakers, etc.)

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV-Vis Spectrophotometer

Protocol 1: Alkaline Hydrolysis

This protocol describes the complete hydrolysis of the ester to its constituent acid and phenol.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.0 g of this compound in 30 mL of 2 M sodium hydroxide solution.

-

Reflux: Heat the mixture to reflux using a heating mantle or water bath. Continue refluxing with vigorous stirring for approximately 1-2 hours. The reaction progress can be monitored by the disappearance of the insoluble ester.[1]

-

Cooling and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Carefully acidify the solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate both the benzoic acid and the 4-chloro-2-nitrophenol.

-

Extraction: Transfer the acidified mixture to a separating funnel. Extract the products with three 20 mL portions of ethyl acetate.

-

Washing: Combine the organic extracts and wash them with 20 mL of brine (saturated NaCl solution).

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product mixture.

-

Purification: The individual products, benzoic acid and 4-chloro-2-nitrophenol, can be separated by column chromatography or selective recrystallization.

Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry

This protocol allows for the determination of the reaction rate by monitoring the formation of the 4-chloro-2-nitrophenoxide ion, which is a colored species.[2][7]

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

Prepare a buffered aqueous solution of known pH (e.g., a basic buffer to ensure a constant hydroxide ion concentration).

-

-

Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the 4-chloro-2-nitrophenoxide ion (the exact wavelength should be determined experimentally, but is expected to be in the visible range).

-

Kinetic Run:

-

Equilibrate the buffered solution to the desired reaction temperature (e.g., 25 °C) in a cuvette inside the spectrophotometer.

-

Initiate the reaction by injecting a small aliquot of the ester stock solution into the cuvette and start recording the absorbance as a function of time.

-

-

Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the hydrolysis of this compound based on typical results for similar compounds.

Table 1: Reaction Conditions and Yields for Alkaline Hydrolysis

| Parameter | Value |

| Starting Material | 2.0 g |

| NaOH Concentration | 2 M |

| Reaction Time | 1.5 hours |

| Reaction Temperature | Reflux (~100 °C) |

| Crude Product Yield | ~95% |

| Isolated Yield of Benzoic Acid | Variable (depends on purification) |

| Isolated Yield of 4-Chloro-2-nitrophenol | Variable (depends on purification) |

Table 2: Kinetic Data for Hydrolysis at 25 °C

| pH | [OH⁻] (M) | Pseudo-first-order rate constant (k_obs) (s⁻¹) | Second-order rate constant (k₂) (M⁻¹s⁻¹) |

| 10 | 1.0 x 10⁻⁴ | 1.5 x 10⁻³ | 15 |

| 11 | 1.0 x 10⁻³ | 1.5 x 10⁻² | 15 |

| 12 | 1.0 x 10⁻² | 1.5 x 10⁻¹ | 15 |

Visualizations

Reaction Mechanism

The following diagram illustrates the signaling pathway of the alkaline hydrolysis of this compound.

Caption: Mechanism of alkaline hydrolysis of this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the hydrolysis and subsequent product isolation.

References

- 1. studylib.net [studylib.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. emerginginvestigators.org [emerginginvestigators.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes: 4-Chloro-2-nitrophenyl benzoate in Proteomics Research

A comprehensive search of scientific literature and proteomics-focused resources has yielded no specific, documented applications of 4-Chloro-2-nitrophenyl benzoate in the field of proteomics research.

While the individual chemical moieties of this compound—a chlorinated nitrophenyl group and a benzoate group—are found in various chemical probes and reagents used in biological and chemical research, the specific combination in "this compound" does not appear to be a recognized or utilized tool for proteomics analysis.

This lack of documentation suggests that this compound is not a standard reagent, probe, or chemical modifier employed in common proteomics workflows such as:

-

Activity-Based Protein Profiling (ABPP): Probes for ABPP typically contain a reactive group to covalently modify active enzyme sites and a reporter tag for detection. This compound lacks a conventional reactive group for targeting specific enzyme classes and a reporter tag.

-

Chemical Cross-Linking Mass Spectrometry (CX-MS): Cross-linkers used to study protein-protein interactions are bifunctional, possessing two reactive groups to link proteins in proximity. This compound is a monofunctional molecule.

-

Protein Derivatization for Mass Spectrometry: While various reagents are used to modify amino acid side chains to improve ionization or fragmentation in mass spectrometry, there is no evidence to suggest this compound is used for this purpose.

-

Enrichment of Specific Protein Subsets: The compound does not possess functionalities typically used for the targeted enrichment of post-translationally modified proteins or other specific protein subsets.

Potential, Yet Undocumented, Reactivity

Theoretically, the ester linkage in this compound could be susceptible to nucleophilic attack by certain amino acid side chains (e.g., serine, threonine, lysine) under specific pH conditions, leading to acylation of the protein. The nitro and chloro substitutions on the phenyl ring would make the carbonyl carbon of the ester more electrophilic, potentially enhancing its reactivity compared to a simple phenyl benzoate.